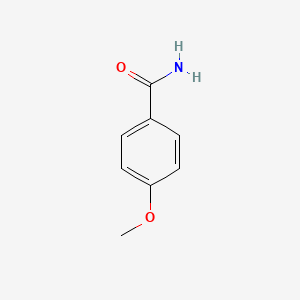

4-Methoxybenzamide

Vue d'ensemble

Description

4-Methoxybenzamide is a member of benzamides . It is a white to light yellow crystalline powder . The molecular formula of this compound is C8H9NO2 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a methoxy group and an amide group . The InChI key for this compound is GUCPYIYFQVTFSI-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

This compound has a melting point of 164-167 °C and a boiling point of 295°C . It has a density of 1.2023 (rough estimate) and a refractive index of 1.5810 (rough estimate) .

Applications De Recherche Scientifique

Metoclopramide Toxicity in Infants : Metoclopramide, a compound structurally related to 4-Methoxybenzamide, is used as an antiemetic and for gastroesophageal reflux in pediatrics. However, there's evidence of its potential toxicity, leading to extrapyramidal effects in infants when overdosed (Batts & Munter, 1998).

Inhibition of Bacterial Cell Division : Derivatives of this compound, like 3-Methoxybenzamide, inhibit cell division in bacteria such as Bacillus subtilis. This inhibition leads to filamentation and eventual lysis of cells, indicating a potential application as an antibacterial agent (Ohashi et al., 1999).

Synthesis and Characterization of Antistaphylococcal Compounds : Alkyl derivatives of 3-Methoxybenzamide were studied for their antistaphylococcal properties, revealing potent compounds with improved pharmaceutical properties (Haydon et al., 2010).

Pharmacokinetics and Bioequivalence of Metoclopramide : Studies on metoclopramide, a derivative of this compound, showed variations in bioavailability and pharmacokinetics across different formulations, indicating the importance of formulation type in drug delivery and efficacy (Block et al., 1981).

Sigma Receptor Scintigraphy in Breast Cancer : A study involving a benzamide derivative, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide, demonstrated its potential in visualizing primary breast tumors in vivo, offering a promising approach for cancer diagnosis (Caveliers et al., 2002).

In Vivo Control of Immune Response : The administration of 3-Methoxybenzamide, an inhibitor of ADP-ribosyl transferase, showed potential in controlling the immune response in mice, offering insights into immune modulation (Broomhead & Hudson, 1985).

Dopamine Receptor Density Determination : Research using derivatives of this compound, such as PB12, explored their use in determining dopamine receptor density, contributing to neuropharmacological studies (Colabufo et al., 2001).

Metoclopramide Metabolism in Animals : Studies on the metabolism of metoclopramide in animals like cattle revealed insights into drug transformation and excretion, important for understanding drug safety and environmental impact (Jones et al., 2005).

Radiosynthesis of Serotonin Receptor Ligands : Research on radioiodinated derivatives of this compound, targeting serotonin receptors, suggested potential applications in neuroimaging and diagnostics (Mertens et al., 1994).

Characterisation of D2 Receptor Ligands : Studies on compounds like 3-Iodo-6-methoxybenzamide for characterizing dopamine D2 receptors in humans indicated potential applications in neurological disorder assessment (Costa et al., 2004).

Safety and Hazards

Mécanisme D'action

Target of Action

4-Methoxybenzamide, also known as p-Anisamide, is a small molecule that primarily targets the Poly [ADP-ribose] polymerase 1 (PARP1) in humans . PARP1 is a key enzyme involved in the base excision repair (BER) pathway, which is crucial for repairing single-strand breaks in DNA .

Mode of Action

It is known to interact with its target, parp1, and potentially influence its activity . This interaction could lead to changes in the DNA repair process, affecting the integrity and stability of the genome.

Pharmacokinetics

For instance, how well the compound is absorbed into the bloodstream, how it is distributed within the body, how it is metabolized, and how it is excreted can all affect the compound’s effectiveness .

Result of Action

Given its potential role in influencing the ber pathway and parp1 activity, it could potentially affect dna repair processes and genomic stability .

Analyse Biochimique

. .

Biochemical Properties

4-Methoxybenzamide has been found to exhibit antioxidant activity, free radical scavenging, and metal chelating activity . These properties suggest that this compound can interact with various enzymes, proteins, and other biomolecules in biochemical reactions .

Molecular Mechanism

Its antioxidant activity suggests that it may exert its effects at the molecular level by scavenging free radicals and chelating metals . This could potentially influence enzyme activity, gene expression, and other molecular processes.

Temporal Effects in Laboratory Settings

Current research has primarily focused on the synthesis and characterization of this compound .

Propriétés

IUPAC Name |

4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUCPYIYFQVTFSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40879434 | |

| Record name | P-METHYOXYBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40879434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3424-93-9, 8424-93-9 | |

| Record name | 4-Methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3424-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxybenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003424939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Methoxybenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008424939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Anisamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | P-METHYOXYBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40879434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHOXYBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z85FX3977E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

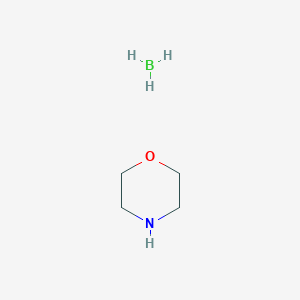

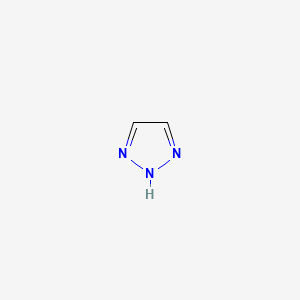

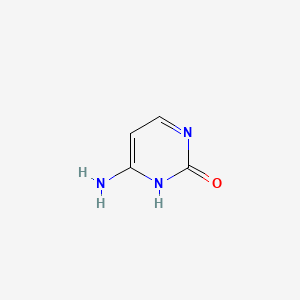

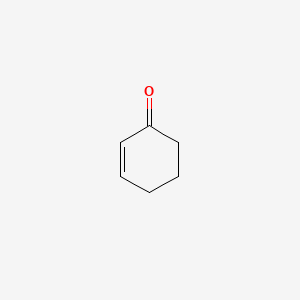

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

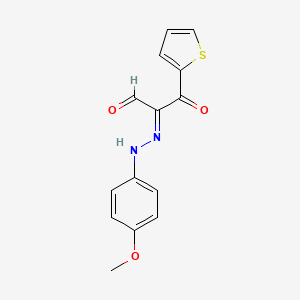

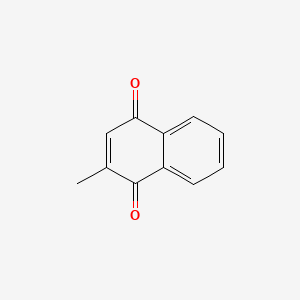

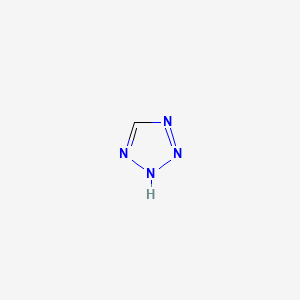

Feasible Synthetic Routes

Q & A

Q1: Does 4-methoxybenzamide exhibit any known biological activity?

A1: Yes, research suggests this compound derivatives demonstrate anti-viral activity, specifically against Enterovirus 71 (EV71) strains. [] These derivatives act as inhibitors, effectively targeting the virus and reducing its ability to replicate. []

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C8H9NO2. Its molecular weight is 151.16 g/mol.

Q3: What spectroscopic data is available for characterizing this compound?

A3: Various spectroscopic techniques are used to characterize this compound, including:* NMR Spectroscopy (1H and 13C): Provides detailed information about the hydrogen and carbon environments within the molecule, confirming its structure. []* Mass Spectrometry (MS): Confirms the molecular weight and provides insights into fragmentation patterns. []* Infrared Spectroscopy (IR): Identifies functional groups present in the molecule based on characteristic absorption bands.

Q4: How do structural modifications to this compound impact its activity?

A4: Research indicates that introducing specific substituents on the phenyl ring of this compound derivatives can significantly influence their potency and selectivity against certain targets. For instance, the addition of a bromine atom at the para position of the N-phenyl ring significantly enhances the anti-EV71 activity. [] Furthermore, modifications to the amide linkage and alkoxy groups can also affect the inhibitory activity of these compounds, particularly against PDE IV. []

Q5: Are there any known formulation strategies to improve the stability or solubility of this compound?

A5: While specific formulation strategies for this compound itself are not detailed in the provided research, similar compounds have been investigated for targeted drug delivery. For instance, this compound has been utilized in conjunction with gold core silica shell nanospheres to facilitate combinatorial drug delivery of doxorubicin and acridine orange for potential cancer therapy. []

Q6: What is known about the pharmacokinetic profile of this compound derivatives?

A6: Studies on a related compound, [131I]N-(2-diethylaminoethyl)-3-iodo-4-methoxybenzamide ([131I]IMBA), demonstrate favorable pharmacokinetics for melanoma imaging. [] It exhibits high tumor uptake, rapid renal clearance, and low non-target tissue background, making it promising for diagnostic applications. []

Q7: Has the efficacy of this compound or its derivatives been demonstrated in cellular or animal models?

A7: Yes, research demonstrates the in vitro and in vivo efficacy of this compound derivatives: * Anti-viral activity: A study highlighted the effectiveness of 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) against various EV71 strains, showing promising antiviral activity in vitro. []* Melanoma imaging: In vivo studies utilizing [131I]IMBA in mice models successfully visualized both primary subcutaneous tumors and lung metastases, demonstrating its potential for melanoma detection. []

Q8: Which analytical techniques are employed in the study of this compound?

A8: Researchers utilize a range of analytical techniques to study this compound, including:* Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is crucial for structural elucidation and confirming the identity of synthesized compounds. []* Mass Spectrometry (MS): Employed to verify molecular weight and analyze fragmentation patterns. [] * High-Performance Liquid Chromatography (HPLC): Used to isolate and purify this compound from complex mixtures, as demonstrated in studies isolating it from plant extracts. []* Bioassays: Various bioassays, including antimicrobial, cytotoxic, and antiviral assays, are employed to assess the biological activity of this compound and its derivatives. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Amino-[amino(methylsulfanyl)methylidene]azanium;iodide](/img/structure/B7767409.png)

![rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B7767438.png)

![(3S,4S)-4-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B7767441.png)

![Bicyc-lo[3.3.1]nonane-2,6-dione](/img/structure/B7767468.png)